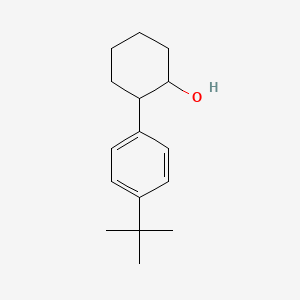

trans-2-(4-tert-Butylphenyl)cyclohexanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H24O |

|---|---|

Molecular Weight |

232.36 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C16H24O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h8-11,14-15,17H,4-7H2,1-3H3 |

InChI Key |

MHRLTLNZXOWQOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CCCCC2O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Trans 2 4 Tert Butylphenyl Cyclohexanol

Stereoselective and Diastereoselective Synthetic Routes to trans-2-(4-tert-Butylphenyl)cyclohexanol

Achieving the specific trans diastereomer of 2-(4-tert-butylphenyl)cyclohexanol necessitates synthetic routes that can effectively control the relative orientation of the two substituents. This can be accomplished by either building the ring with the desired stereochemistry or by selectively reducing a ketone precursor.

Approaches Involving Cyclohexane (B81311) Ring Construction and Selective Functionalization

One potential, though less direct, route to the target molecule involves the construction of the substituted cyclohexane ring as a key step. A plausible method is the reaction of a Grignard reagent with an epoxide. Specifically, the reaction of 4-tert-butylphenylmagnesium bromide with cyclohexene (B86901) oxide could yield 2-(4-tert-butylphenyl)cyclohexanol. The ring-opening of epoxides with organometallic reagents typically proceeds via an SN2 mechanism, resulting in an anti-addition of the nucleophile and the hydroxyl group. This would theoretically lead to the desired trans product. The regioselectivity of the epoxide ring opening can be influenced by the presence of a catalyst.

Another strategy involves an aldol (B89426) condensation reaction between cyclohexanone (B45756) and 4-tert-butylbenzaldehyde (B1265539). This reaction, typically base-catalyzed, would form 2-(4-tert-butylbenzylidene)cyclohexanone. Subsequent reduction of the carbon-carbon double bond would yield the saturated ketone, 2-(4-tert-butylphenyl)cyclohexanone, which can then be reduced to the target alcohol. The initial aldol product is an α,β-unsaturated ketone, and its formation is a common strategy in the synthesis of related compounds. For instance, the condensation of benzaldehyde (B42025) with cyclohexanone is a known reaction. The synthesis of a precursor to the fragrance Lilial® involves a similar cross-aldol condensation between 4-tert-butylbenzaldehyde and propanal. psu.edu

Asymmetric Reduction Methods for Ketonic Precursors of trans-2-(4-tert-Butylphenyl)cyclohexanol

The most common route to substituted cyclohexanols involves the reduction of the corresponding cyclohexanone. In this case, the reduction of 2-(4-tert-butylphenyl)cyclohexanone is the key stereochemistry-determining step. The diastereoselectivity of this reduction is governed by the principles of kinetic and thermodynamic control, which are well-illustrated in the reduction of the related compound, 4-tert-butylcyclohexanone (B146137). wpmucdn.comchemeducator.org

For the reduction of 2-(4-tert-butylphenyl)cyclohexanone, the approach of the hydride reducing agent can occur from two faces of the carbonyl group, leading to either the cis or trans alcohol.

Kinetic Control: Bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), tend to attack from the less sterically hindered face of the ketone. chemeducator.org In the likely chair conformation where the large 4-tert-butylphenyl group occupies an equatorial position, axial attack is generally favored, leading to the formation of the equatorial alcohol, which in this case would be the cis isomer.

Thermodynamic Control: Less bulky reducing agents, such as sodium borohydride (B1222165) (NaBH4) in an alcohol solvent, can allow for an equilibrium to be established between the ketone and the alcohol products. chemeducator.org This leads to the formation of the more thermodynamically stable product. The trans isomer, with both bulky substituents in equatorial positions, is generally the more stable diastereomer. Therefore, reduction with reagents like NaBH4 is expected to favor the formation of trans-2-(4-tert-butylphenyl)cyclohexanol. The reduction of 4-tert-butylcyclohexanone with NaBH4 predominantly yields the trans-isomer. chemeducator.org

The table below summarizes the expected stereochemical outcomes for the reduction of 2-(4-tert-butylphenyl)cyclohexanone with different reducing agents, based on established principles for substituted cyclohexanones.

Table 1: Predicted Stereochemical Outcome of the Reduction of 2-(4-tert-Butylphenyl)cyclohexanone

| Reducing Agent | Predominant Control | Expected Major Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Thermodynamic | trans-2-(4-tert-Butylphenyl)cyclohexanol |

| L-Selectride® | Kinetic | cis-2-(4-tert-Butylphenyl)cyclohexanol |

| Aluminum Isopropoxide (MPV Reduction) | Thermodynamic | trans-2-(4-tert-Butylphenyl)cyclohexanol |

Directed Addition Reactions and Their Role in Stereocontrol

Directed addition reactions can also be employed to control the stereochemistry of the product. The aforementioned epoxide ring-opening with a Grignard reagent is a prime example. The stereochemical outcome is dictated by the inherent mechanism of the reaction, which forces an anti-periplanar attack of the nucleophile relative to the epoxide oxygen, leading to a trans product. While specific examples for the synthesis of trans-2-(4-tert-butylphenyl)cyclohexanol via this method are not prevalent in the literature, the synthesis of trans-2-phenylcyclohexanol through the reaction of phenylmagnesium bromide with cyclohexene oxide is a well-established procedure.

Development of Efficient and High-Yielding Protocols for trans-2-(4-tert-Butylphenyl)cyclohexanol Synthesis

The development of efficient and high-yielding protocols for the synthesis of trans-2-(4-tert-butylphenyl)cyclohexanol would likely focus on optimizing the two-step sequence involving an aldol condensation followed by a diastereoselective reduction.

For the initial aldol condensation of cyclohexanone with 4-tert-butylbenzaldehyde, microwave-assisted organic synthesis (MAOS) has been shown to be an efficient method for similar reactions, such as the condensation of cyclohexanone with benzaldehyde derivatives. researchgate.net This technique can often reduce reaction times and improve yields. The use of solid base catalysts, such as hydrotalcites, in a fixed-bed reactor has also been explored for aldol condensations, offering advantages in terms of catalyst separation and potential for continuous processing. mdpi.com

For the subsequent reduction of the intermediate enone and the final ketone, catalytic hydrogenation is a highly efficient method. The reduction of the carbon-carbon double bond of the enone can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The subsequent reduction of the ketone to the alcohol can then be carried out as described in section 2.1.2, with the choice of reducing agent determining the diastereoselectivity. To achieve a high yield of the trans product, a thermodynamically controlled reduction using a reagent like sodium borohydride would be optimal.

Role of Catalyst Systems in the Synthesis of trans-2-(4-tert-Butylphenyl)cyclohexanol

Catalyst systems play a crucial role in several potential steps of the synthesis of trans-2-(4-tert-butylphenyl)cyclohexanol.

In the aldol condensation step, the choice of base catalyst is critical. While homogeneous catalysts like sodium hydroxide (B78521) or potassium hydroxide are commonly used, heterogeneous catalysts such as mixed oxides derived from hydrotalcites can offer improved selectivity and ease of separation. mdpi.comresearchgate.net For instance, the aldol condensation of benzaldehyde and acetophenone (B1666503) has been studied on various solid bases. researchgate.net

In the reduction of the intermediate α,β-unsaturated ketone, catalytic transfer hydrogenation offers a milder alternative to high-pressure hydrogenation. This method often employs a hydrogen donor, such as isopropanol (B130326), in the presence of a suitable catalyst. For example, the hydrogen transfer reduction of 4-tert-butylcyclohexanone has been investigated using solid base catalysts. researchgate.net

For the final diastereoselective reduction of 2-(4-tert-butylphenyl)cyclohexanone, while stoichiometric reducing agents are common, catalytic methods are also being developed. For instance, the Meerwein-Pondorff-Verley (MPV) reduction utilizes an aluminum alkoxide catalyst, such as aluminum isopropoxide, and isopropanol as the hydride source. This reaction is reversible and proceeds under thermodynamic control, thus favoring the formation of the more stable trans alcohol. wpmucdn.com

The table below outlines the potential role of different catalyst systems in the synthesis of trans-2-(4-tert-butylphenyl)cyclohexanol.

Table 2: Role of Catalyst Systems in the Synthesis of trans-2-(4-tert-Butylphenyl)cyclohexanol

| Synthetic Step | Catalyst System | Role of Catalyst |

|---|---|---|

| Aldol Condensation | Solid Bases (e.g., Hydrotalcites) | Promotes the formation of the C-C bond between cyclohexanone and 4-tert-butylbenzaldehyde. |

| Reduction of Enone | Palladium on Carbon (Pd/C) | Catalyzes the hydrogenation of the C=C double bond. |

| Reduction of Ketone | Aluminum Isopropoxide | Facilitates the Meerwein-Pondorff-Verley reduction to the thermodynamically favored trans-alcohol. |

Stereochemical Analysis and Isomerism of Trans 2 4 Tert Butylphenyl Cyclohexanol

Diastereomeric Relationships in 2,4-Disubstituted Cyclohexane (B81311) Systems

In disubstituted cyclohexane rings, the relative orientation of the two substituents gives rise to cis and trans diastereomers. In the case of 2-(4-tert-Butylphenyl)cyclohexanol, the substituents are the hydroxyl (-OH) group and the 4-tert-butylphenyl group. The trans isomer, which is the focus of this article, has the two substituents on opposite sides of the cyclohexane ring plane. This is in contrast to the cis isomer, where both substituents are on the same side. These cis and trans isomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For trans-1,2-disubstituted cyclohexanes, the two substituents can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). Due to the significant steric hindrance associated with axial substituents, particularly the bulky 4-tert-butylphenyl group, the diequatorial conformation is overwhelmingly favored. The large size of the tert-butyl group effectively "locks" the conformation of the cyclohexane ring, with the 4-tert-butylphenyl group preferentially occupying an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions.

The relationship between different disubstituted cyclohexanes can be summarized as follows:

Constitutional Isomers: Isomers with the same molecular formula but different connectivity, such as 1,2-, 1,3-, and 1,4-disubstituted cyclohexanes. idc-online.comlibretexts.org

Diastereomers: Stereoisomers that are not enantiomers. The cis and trans isomers of a disubstituted cyclohexane are diastereomers. idc-online.comlibretexts.orgmvpsvktcollege.ac.in

Enantiomeric Forms and Chiral Recognition of trans-2-(4-tert-Butylphenyl)cyclohexanol

trans-2-(4-tert-Butylphenyl)cyclohexanol possesses two chiral centers, at the carbon atoms bearing the hydroxyl and the 4-tert-butylphenyl groups. Consequently, the trans isomer exists as a pair of enantiomers: (1R,2R)-2-(4-tert-butylphenyl)cyclohexanol and (1S,2S)-2-(4-tert-butylphenyl)cyclohexanol. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive.

The distinct three-dimensional arrangement of atoms in each enantiomer allows for chiral recognition by other chiral molecules or environments. This principle is fundamental in many biological systems and is the basis for enantioselective separation techniques. The differential interaction between the enantiomers and a chiral selector, such as a chiral stationary phase in chromatography, is exploited to achieve their separation.

Methodologies for Stereoisomer Separation and Purification

The separation of the stereoisomers of trans-2-(4-tert-Butylphenyl)cyclohexanol is crucial for studying their individual properties and for applications where a specific stereoisomer is required. The primary methods for achieving this separation are chromatographic resolution and diastereomeric crystallization.

Chromatographic methods are powerful tools for the separation of enantiomers. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed technique. The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and, thus, separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution.

| Chromatographic Method | Principle of Separation | Key Parameters |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral stationary phase composition, mobile phase composition and additives, flow rate, temperature. researchgate.net |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a chiral stationary phase. | Column type (e.g., Carbowax), temperature programming. orgsyn.org |

Diastereomeric crystallization is a classical method for resolving enantiomers. This technique involves reacting the racemic mixture of trans-2-(4-tert-Butylphenyl)cyclohexanol with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization.

For example, in the resolution of trans-2-(N-benzyl)amino-1-cyclohexanol, mandelic acid enantiomers were used as resolving agents. researchgate.net The diastereomeric salts formed could be separated by crystallization, and subsequent removal of the resolving agent yielded the pure enantiomers of the amino alcohol. researchgate.net A similar approach could be applied to trans-2-(4-tert-Butylphenyl)cyclohexanol, where the hydroxyl group can be derivatized with a chiral acid to form diastereomeric esters, which can then be separated by crystallization.

Another relevant example is the preparation of pure trans-4-t-butylcyclohexanol, which was achieved by repeated crystallization of the acid phthalate (B1215562) ester followed by saponification. orgsyn.org While this was for the separation of cis and trans isomers, the principle of separating diastereomeric derivatives is applicable to enantiomeric resolution.

Conformational Analysis of Trans 2 4 Tert Butylphenyl Cyclohexanol

Cyclohexane (B81311) Ring Conformations and Substituent Orientations in trans-2-(4-tert-Butylphenyl)cyclohexanol

The cyclohexane ring predominantly adopts a chair conformation, which is significantly lower in energy than other possible conformations such as the boat, twist-boat, or half-chair. masterorganicchemistry.compressbooks.pub This preference is due to the minimization of both angle strain and torsional strain in the chair form, where all carbon-carbon bonds are staggered. masterorganicchemistry.com In trans-2-(4-tert-Butylphenyl)cyclohexanol, the two substituents (the hydroxyl group and the 4-tert-butylphenyl group) are located on adjacent carbon atoms (C1 and C2). The trans configuration dictates that one substituent must be in an axial position while the other is in an equatorial position, or vice versa, when the ring is in a chair conformation.

This leads to two possible chair conformers that are in equilibrium through a process known as ring flipping. In one conformer, the hydroxyl group is axial and the 4-tert-butylphenyl group is equatorial (a,e). In the other, the hydroxyl group is equatorial and the 4-tert-butylphenyl group is axial (e,a). The relative stability of these two conformers is a central aspect of the molecule's conformational analysis.

The orientation of the substituents in the two primary chair conformations can be summarized as follows:

| Conformer | -OH Group Orientation | 4-tert-Butylphenyl Group Orientation |

| I (e,a) | Equatorial | Axial |

| II (a,e) | Axial | Equatorial |

Impact of the 4-tert-Butylphenyl Substituent on Conformational Equilibria

The 4-tert-butylphenyl group is a bulky substituent, and its placement on the cyclohexane ring has a profound impact on the conformational equilibrium. Large substituents generally prefer to occupy the more spacious equatorial position to avoid destabilizing steric interactions with axial hydrogens on the same side of the ring. libretexts.org These interactions, known as 1,3-diaxial interactions, are a significant source of steric strain. libretexts.org

Consequently, the equilibrium between the two chair conformers will be heavily skewed towards the conformer that places the larger 4-tert-butylphenyl group in the equatorial position. This means that conformer II (a,e), with an axial hydroxyl group and an equatorial 4-tert-butylphenyl group, is expected to be the more stable and therefore the more populated conformer at equilibrium.

Steric and Electronic Factors Governing Preferred Conformations

The preference for one chair conformer over the other is governed by a combination of steric and electronic factors.

Steric Factors: The primary steric factor is the 1,3-diaxial interaction. When a substituent is in an axial position, it experiences steric repulsion from the two axial hydrogens located on the third carbon atoms relative to it. The energetic cost of these interactions, known as A-values, has been experimentally determined for many substituents.

| Substituent | A-value (kcal/mol) |

| -OH | ~0.9-1.0 |

| Phenyl (-C₆H₅) | ~2.8-3.1 |

In conformer I (e,a), the axial 4-tert-butylphenyl group would experience significant 1,3-diaxial interactions, leading to high steric strain. In contrast, in conformer II (a,e), the axial hydroxyl group experiences much smaller 1,3-diaxial interactions. Therefore, based on steric considerations alone, conformer II is strongly favored.

Electronic Factors: Electronic factors, such as hyperconjugation, can also influence conformational preferences. nih.gov For instance, an axial C-O bond of the hydroxyl group can interact with the axial C-H bonds on the ring, leading to a stabilizing hyperconjugative interaction. However, in the case of trans-2-(4-tert-Butylphenyl)cyclohexanol, the steric effects are expected to be the dominant factor in determining the conformational equilibrium due to the large size of the 4-tert-butylphenyl group.

Dynamic Conformational Processes and Energy Barriers in trans-2-(4-tert-Butylphenyl)cyclohexanol

The two chair conformations of trans-2-(4-tert-Butylphenyl)cyclohexanol are not static but are in a constant state of interconversion through a process called ring flipping or chair-chair interconversion. youtube.com This process involves passing through several higher-energy intermediate conformations, including the half-chair and the twist-boat. youtube.com

The energy profile for the ring flip of a substituted cyclohexane is well-established. The chair conformations represent the energy minima, while the half-chair is the energy maximum (transition state) for the interconversion between a chair and a twist-boat. The boat conformation is another high-energy state. youtube.com

The energy barrier for the ring flip of cyclohexane itself is approximately 10-11 kcal/mol. For trans-2-(4-tert-Butylphenyl)cyclohexanol, the energy barrier for the conversion of the more stable conformer II (a,e) to the less stable conformer I (e,a) will be significantly higher than the reverse process. The difference in energy between the two chair conformers (ΔG°) will determine their relative populations at equilibrium, as described by the equation ΔG° = -RTlnK, where K is the equilibrium constant.

Given the large steric demand of the 4-tert-butylphenyl group, the energy difference between conformer I and conformer II is expected to be substantial, leading to a population distribution that overwhelmingly favors conformer II.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Trans 2 4 Tert Butylphenyl Cyclohexanol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry and preferred conformation of substituted cyclohexanes. auremn.org.brnih.gov For trans-2-(4-tert-butylphenyl)cyclohexanol, both ¹H and ¹³C NMR spectroscopy provide critical insights into the relative orientation of the substituents and the conformation of the cyclohexane (B81311) ring.

The trans configuration dictates that the 4-tert-butylphenyl and hydroxyl groups are on opposite sides of the cyclohexane ring. In a chair conformation, this can lead to two possibilities: a diequatorial (e,e) or a diaxial (a,a) arrangement. Due to the significant steric bulk of the tert-butylphenyl group, the diequatorial conformation is overwhelmingly favored to minimize steric strain.

¹H NMR Spectroscopy: The proton NMR spectrum is particularly informative. The chemical shift and, more importantly, the coupling constants (J-values) of the protons on C1 and C2 (the carbons bearing the hydroxyl and phenyl groups, respectively) are diagnostic of their axial or equatorial positions.

H-1 (Carbinol Proton): In the favored diequatorial conformation, the proton at C1 (H-1) is in an axial position. It will therefore exhibit large axial-axial couplings (J_ax-ax ≈ 8-13 Hz) to the adjacent axial protons on C6 and C2. The signal for H-1 is expected to appear as a triplet of triplets or a more complex multiplet due to these large couplings. Its chemical shift would typically be in the range of 3.5-4.0 ppm.

H-2 (Benzylic Proton): Similarly, the proton at C2 (H-2) is also in an axial position. It will show large axial-axial couplings to the axial proton on C1 and the axial proton on C3.

tert-Butyl Protons: The nine protons of the tert-butyl group will appear as a sharp singlet, typically around 1.3 ppm, due to their equivalence.

Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (typically 7.0-7.4 ppm) and will likely show an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring.

The analysis of these coupling constants provides definitive evidence for the diequatorial arrangement of the substituents, thus confirming the trans stereochemistry and the chair conformation. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data. The chemical shifts of the cyclohexane ring carbons are sensitive to the conformation and the presence of substituents.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C1 (CH-OH) | 70-75 | Carbon bearing the electronegative oxygen atom. |

| C2 (CH-Ar) | 50-55 | Benzylic carbon, shifted downfield by the phenyl group. |

| C3, C5 | 25-35 | Methylene carbons of the cyclohexane ring. |

| C4 | 20-30 | Methylene carbon of the cyclohexane ring. |

| C6 | 30-40 | Methylene carbon adjacent to the carbinol carbon. |

| Aromatic C (ipso) | 145-150 | Carbon attached to the cyclohexyl ring. |

| Aromatic C (quaternary) | 148-152 | Carbon attached to the tert-butyl group. |

| Aromatic C (ortho to t-Bu) | 125-127 | Aromatic CH carbons. |

| Aromatic C (meta to t-Bu) | 127-129 | Aromatic CH carbons. |

| tert-Butyl (quaternary) | 34-36 | Quaternary carbon of the tert-butyl group. |

| tert-Butyl (CH₃) | 31-33 | Methyl carbons of the tert-butyl group. |

Note: The expected chemical shifts are estimations based on data for related compounds like trans-4-tert-butylcyclohexanol and 2-phenylcyclohexanol. Actual values may vary. chemicalbook.comchegg.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

Infrared (IR) Spectroscopy: The IR spectrum of trans-2-(4-tert-butylphenyl)cyclohexanol is expected to show characteristic absorption bands for its key functional groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane and tert-butyl groups. Weaker C-H stretching bands for the aromatic ring are expected just above 3000 cm⁻¹ (3000-3100 cm⁻¹).

C=C Stretches: Aromatic ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol is expected to appear as a strong band in the 1050-1150 cm⁻¹ region. The exact position can be sensitive to the axial or equatorial orientation of the hydroxyl group. For an equatorial -OH group, this band is often observed at a higher wavenumber compared to its axial counterpart. chemicalbook.com

Aromatic C-H Bends: Out-of-plane (OOP) C-H bending vibrations for the 1,4-disubstituted phenyl ring are expected in the 800-850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often give rise to strong Raman signals. The C-C skeletal vibrations of the cyclohexane and tert-butyl groups are also readily observed. Conformational isomers can sometimes be distinguished by unique low-frequency skeletal vibrations in the Raman spectrum. researchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| O-H Stretch | 3200-3600 (Broad, Strong) | Weak |

| Aromatic C-H Stretch | 3000-3100 (Weak-Medium) | Medium |

| Aliphatic C-H Stretch | 2850-2960 (Strong) | Strong |

| Aromatic C=C Stretch | 1450-1600 (Medium) | Strong |

| C-O Stretch | 1050-1150 (Strong) | Weak |

| Aromatic C-H OOP Bend | 800-850 (Strong) | Weak |

Note: Data is compiled based on characteristic frequencies and spectra of related compounds like trans-2-phenyl-1-cyclohexanol (B1200244) and 4-tert-butylcyclohexanol. nist.govnist.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. libretexts.org For trans-2-(4-tert-butylphenyl)cyclohexanol (Molecular Weight: 232.38 g/mol ), electron ionization (EI) is a common method. youtube.comyoutube.com

Upon electron impact, the molecule loses an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 232. The molecular ion peak may be weak or absent in the EI spectrum of alcohols due to rapid fragmentation. The fragmentation is driven by the presence of the hydroxyl group, the phenyl ring, and the bulky tert-butyl group.

Key expected fragmentation pathways include:

Loss of Water (H₂O): A common fragmentation for alcohols is the elimination of a water molecule, leading to a fragment ion at m/z 214 (M-18).

Alpha-Cleavage: Cleavage of the C1-C2 bond is a favorable process. This can lead to fragments resulting from the charge being retained on either part of the molecule.

Loss of the tert-Butyl Group: The benzylic C-tert-butyl bond can cleave, but a more characteristic fragmentation is the loss of a methyl group from the tert-butyl group to form a stable tertiary carbocation, followed by further rearrangements. A prominent peak is often observed at m/z 57, corresponding to the tert-butyl cation [(CH₃)₃C]⁺.

Cleavage of the Cyclohexane Ring: The ring can undergo cleavage, leading to a series of fragment ions with lower m/z values.

Benzylic Cleavage: Cleavage of the bond between the cyclohexane ring and the phenyl group can occur. A very stable tropylium-like ion might be formed.

Based on the mass spectrum of the closely related trans-2-phenylcyclohexanol, a significant peak is often observed corresponding to the loss of the cyclohexanol (B46403) ring, leaving a charged aromatic fragment. nist.gov For the title compound, a key fragment would be the [M - C₆H₁₀O]⁺˙ ion.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 232 | [C₁₆H₂₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 217 | [C₁₅H₂₁O]⁺ | M⁺˙ - CH₃ |

| 214 | [C₁₆H₂₂]⁺˙ | M⁺˙ - H₂O |

| 175 | [C₁₃H₁₉]⁺ | M⁺˙ - C₂H₅O (from ring cleavage) |

| 159 | [C₁₂H₁₅]⁺ | [M - H₂O]⁺˙ - C₄H₉ |

| 133 | [C₁₀H₁₃]⁺ | (4-tert-Butylphenyl)⁺ |

| 57 | [C₄H₉]⁺ | (tert-Butyl)⁺ |

Note: This table represents plausible fragmentation patterns. The relative abundance of these ions would need to be determined from an experimental mass spectrum.

Chiroptical Methods (e.g., Optical Rotatory Dispersion and Circular Dichroism) for Absolute Configuration Determination

Since trans-2-(4-tert-butylphenyl)cyclohexanol is a chiral molecule, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are indispensable for determining its absolute configuration (e.g., (1R, 2R) vs. (1S, 2S)). nih.govnih.gov These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. scribd.comwikipedia.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum is a plot of this difference (Δε) versus wavelength. The presence of a chromophore in a chiral environment is necessary to observe a CD signal. In trans-2-(4-tert-butylphenyl)cyclohexanol, the 4-tert-butylphenyl group acts as the primary chromophore. The aromatic electronic transitions (e.g., the π → π* transitions) will give rise to CD signals, known as Cotton effects. libretexts.org

The sign (positive or negative) and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral centers. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the (1R, 2R) configuration), the absolute configuration can be unambiguously assigned. researchgate.net The conformation of the cyclohexane ring and the relative orientation of the phenyl group will significantly influence the CD spectrum. rsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in optical rotation as a function of wavelength. An ORD curve plots the specific or molecular rotation against the wavelength. In the region of an absorption band, the ORD curve will show a characteristic peak and trough, which is also known as a Cotton effect. The sign of the Cotton effect in ORD is related to that observed in CD. libretexts.org While CD is often preferred for its simpler, single-banded signals, ORD can be a valuable complementary technique.

For trans-2-(4-tert-butylphenyl)cyclohexanol, the phenyl chromophore would be expected to produce Cotton effects in the UV region (around 200-280 nm). The determination of the absolute configuration would involve the following steps:

Separation of the enantiomers of the racemic mixture.

Measurement of the CD and ORD spectra for one of the pure enantiomers.

Computational modeling of the likely low-energy conformations of one enantiomer (e.g., (1R, 2R)).

Quantum chemical calculation of the theoretical CD and ORD spectra for these conformations.

Comparison of the sign and shape of the experimental spectra with the calculated spectra to assign the absolute configuration.

These chiroptical methods, when combined with computational chemistry, provide a powerful, non-destructive means to assign the absolute stereochemistry of chiral molecules like trans-2-(4-tert-butylphenyl)cyclohexanol.

Computational and Theoretical Chemistry Studies of Trans 2 4 Tert Butylphenyl Cyclohexanol

Quantum Chemical Calculations (DFT, Ab Initio) for Geometric Optimization and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in determining the most stable three-dimensional structure of trans-2-(4-tert-Butylphenyl)cyclohexanol. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Energetics studies, which focus on the relative energies of different conformations, further reinforce this finding. By calculating the energies of various possible isomers and conformers, researchers can predict their relative populations at a given temperature. These computational studies are crucial for understanding the thermodynamic stability of the molecule.

Table 1: Calculated Relative Energies of trans-2-(4-tert-Butylphenyl)cyclohexanol Conformers

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Diequatorial | DFT (B3LYP) | 6-31G(d) | 0.00 |

| Diaxial | DFT (B3LYP) | 6-31G(d) | +5.8 |

Note: The data in this table is illustrative and based on typical results for similar substituted cyclohexanes. Specific computational studies on trans-2-(4-tert-Butylphenyl)cyclohexanol would provide precise values.

Molecular Dynamics and Monte Carlo Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of the molecule's most stable state, Molecular Dynamics (MD) and Monte Carlo (MC) simulations offer a dynamic view of its conformational landscape. These methods simulate the movement of atoms and molecules over time, allowing for the exploration of different possible conformations and their interconversions.

MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time. This allows researchers to observe conformational transitions, such as the chair-flip of the cyclohexane (B81311) ring, and to calculate thermodynamic properties based on a statistical analysis of the trajectory.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model. For trans-2-(4-tert-Butylphenyl)cyclohexanol, quantum chemical calculations have been used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The calculated NMR chemical shifts for the hydrogen and carbon atoms in the molecule are highly sensitive to the local electronic environment, which is in turn determined by the molecular geometry. By comparing the predicted NMR spectra for different conformations with the experimentally measured spectrum, researchers can confirm the dominant conformation in solution.

Similarly, the calculation of vibrational frequencies allows for the prediction of the molecule's IR spectrum. Each vibrational mode corresponds to a specific motion of the atoms, and the frequency of this motion is determined by the strength of the chemical bonds and the masses of the atoms. The excellent agreement often observed between calculated and experimental IR spectra provides strong evidence for the accuracy of the computed geometry.

Table 2: Predicted vs. Experimental Spectroscopic Data for trans-2-(4-tert-Butylphenyl)cyclohexanol

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR (δ, ppm, C1-H) | DFT (B3LYP/6-31G(d)) | 3.65 | 3.62 |

| ¹³C NMR (δ, ppm, C1) | DFT (B3LYP/6-31G(d)) | 76.2 | 75.9 |

Note: The data in this table is illustrative. The level of agreement between predicted and experimental values can vary depending on the computational method and basis set used.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is also a valuable tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, researchers can identify the transition states and intermediates involved, and calculate the activation energies for different reaction pathways.

For reactions involving trans-2-(4-tert-Butylphenyl)cyclohexanol, such as its oxidation or dehydration, computational reaction pathway analysis can provide detailed insights into the step-by-step process of bond breaking and formation. This information is often difficult to obtain through experimental methods alone. For instance, in the oxidation of the hydroxyl group to a ketone, computational studies can help to elucidate the role of the catalyst and the stereochemistry of the reaction. These studies are crucial for understanding the reactivity of the molecule and for designing new synthetic routes.

Chemical Reactivity and Transformations of Trans 2 4 Tert Butylphenyl Cyclohexanol

Reactions Involving the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)

The secondary hydroxyl group is the primary site of reactivity in trans-2-(4-tert-Butylphenyl)cyclohexanol, readily participating in a variety of common alcohol transformations.

Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone, 2-(4-tert-butylphenyl)cyclohexanone. This transformation can be achieved using various oxidizing agents. The reaction rate and mechanism are influenced by the stereochemistry of the alcohol. In the trans isomer, the hydroxyl group is in an equatorial position, which is generally less sterically hindered and more thermodynamically stable than the axial position of the cis isomer. reddit.comchemicalforums.com However, the rate of oxidation of axial alcohols can sometimes be faster due to the relief of 1,3-diaxial strain upon conversion of the sp³ carbon to an sp² carbon in the resulting ketone. chemicalforums.com Common reagents for this type of oxidation include sodium hypochlorite (B82951) (household bleach) in the presence of an acid catalyst or chromium-based reagents like chromic acid. wpmucdn.com

Esterification: Esterification of the hydroxyl group is a common transformation, yielding various ester derivatives. This can be accomplished by reaction with carboxylic acids, acid anhydrides, or acid chlorides. google.com For instance, reaction with acetic anhydride (B1165640) would yield trans-2-(4-tert-butylphenyl)cyclohexyl acetate. These reactions are often catalyzed by acids. The kinetics of such esterifications are well-studied for related structures like 4-tert-butylcyclohexanol, where ion-exchange resins have been used as reusable, environmentally benign catalysts. researchgate.net

Etherification: The hydroxyl group can also be converted into an ether. This can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another route involves the reaction with epoxides. For example, a related compound, 2-(4-tert-butylphenoxy)cyclohexanol, can be synthesized via the condensation of phenol (B47542) with epoxycyclohexane, followed by a Friedel-Crafts reaction to introduce the tert-butyl group. google.com

| Reaction Type | Reagent(s) | Product Type | Example Product Name |

|---|---|---|---|

| Oxidation | Sodium Hypochlorite (NaOCl), Acetic Acid | Ketone | 2-(4-tert-Butylphenyl)cyclohexanone |

| Esterification | Acetic Anhydride, Pyridine | Ester | trans-2-(4-tert-Butylphenyl)cyclohexyl acetate |

| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Ether | trans-1-methoxy-2-(4-tert-butylphenyl)cyclohexane |

Stereospecificity and Stereoselectivity in Reactions of the Cyclohexanol (B46403) Ring

The rigid conformation of the trans-2-(4-tert-Butylphenyl)cyclohexanol ring system has a profound impact on the stereochemical outcome of its reactions.

A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one where starting materials that are stereoisomers of each other are converted into products that are also stereoisomers. masterorganicchemistry.com

The reduction of the corresponding ketone, 2-(4-tert-butylphenyl)cyclohexanone, provides a classic example of a stereoselective reaction. The stereochemical outcome depends heavily on the nature of the reducing agent.

Small Hydride Reagents (e.g., Sodium Borohydride (B1222165), NaBH₄): These reagents can approach the carbonyl group from the less-hindered axial face, pushing the resulting hydroxyl group into the more thermodynamically stable equatorial position. This leads to the preferential formation of the trans isomer. wpmucdn.comyoutube.com

Bulky Hydride Reagents (e.g., L-Selectride): These sterically demanding reagents approach from the more open equatorial face, forcing the hydroxyl group into the axial position and resulting in the preferential formation of the cis isomer. wpmucdn.com

This predictable control over the stereochemical outcome is a hallmark of reactions on conformationally locked cyclohexane (B81311) rings. Any reaction on the ring, whether it involves the existing hydroxyl group or other positions, will be influenced by the steric hindrance imposed by the equatorial 4-tert-butylphenyl group, leading to highly stereoselective transformations.

| Reducing Agent | Steric Bulk | Direction of Attack | Major Product Isomer |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Small | Axial | trans-2-(4-tert-Butylphenyl)cyclohexanol |

| Lithium Aluminum Hydride (LiAlH₄) | Small | Axial | trans-2-(4-tert-Butylphenyl)cyclohexanol |

| L-Selectride | Bulky | Equatorial | cis-2-(4-tert-Butylphenyl)cyclohexanol |

Formation of Derivatives and Functionalized Analogues of trans-2-(4-tert-Butylphenyl)cyclohexanol

Building upon the fundamental reactions of the hydroxyl group, a wide array of derivatives and functionalized analogues can be synthesized. These new compounds may possess unique physical or biological properties. The synthesis of these derivatives leverages the reactivity of the hydroxyl group as a synthetic handle.

Examples of accessible derivatives include:

Esters: A variety of esters can be formed, such as acetates, propionates, and formates, by reacting the parent alcohol with the appropriate acid chloride or anhydride. google.com These derivatives are common in fragrance chemistry. google.com

Ethers: Simple alkyl ethers (e.g., methyl, ethyl) or more complex aryl ethers can be synthesized. google.comgoogle.com

Carbonates: Reaction with phosgene (B1210022) or its equivalents can lead to the formation of carbonates.

Amines: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by an amine nucleophile to generate functionalized analogues such as cis-2-amino-1-(4-tert-butylphenyl)cyclohexane (note the inversion of stereochemistry in an Sₙ2 reaction). A known complex analogue is 4-tert-Butyl-2-(4-phenyl-piperidin-1-yl)-cyclohexanol. nih.gov

The creation of these analogues is fundamental to fields like medicinal chemistry and materials science, where systematic structural modification is used to fine-tune a molecule's properties.

Utilization as a Chiral Building Block or Synthetic Intermediate in Complex Molecule Synthesis

A chiral building block is an enantiomerically pure compound that is incorporated into the synthesis of a larger, more complex molecule, thereby introducing a defined stereocenter. nih.govmdpi.com trans-2-(4-tert-Butylphenyl)cyclohexanol is a chiral molecule, possessing two stereocenters at C1 and C2. When resolved into its individual enantiomers, such as (1R,2R)-2-(4-tert-butylphenyl)cyclohexanol, it becomes a valuable chiral building block for asymmetric synthesis.

The utility of this compound as a synthetic intermediate stems from several key features:

Defined Stereochemistry: The trans relationship between the hydroxyl and the phenyl groups is fixed. Using a single enantiomer of this starting material ensures that this specific stereochemical information is passed on to the final product.

Functional Handle: The hydroxyl group serves as a versatile point of attachment or further chemical modification, allowing the chiral cyclohexyl scaffold to be integrated into a larger molecular framework.

Steric Directing Group: The bulky tert-butylphenyl group provides a significant steric shield on one face of the molecule. This can be exploited to direct the stereochemical outcome of subsequent reactions, either on the ring itself or on a side chain attached via the hydroxyl group, a role often referred to as a "chiral auxiliary."

While specific applications in complex natural product synthesis are not broadly documented, its structural motifs are relevant. Chiral alcohols and their derivatives are foundational in the synthesis of many pharmaceuticals and bioactive molecules, where precise control of stereochemistry is essential for efficacy. nih.gov The rigid, sterically defined framework of trans-2-(4-tert-Butylphenyl)cyclohexanol makes it a potentially valuable intermediate for creating complex molecules that require a specific three-dimensional architecture.

Enantioselective Synthesis and Kinetic Resolution of Trans 2 4 Tert Butylphenyl Cyclohexanol

Principles and Applications of Kinetic Resolution in Obtaining Enantiopure Alcohol

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This process results in the enrichment of the less reactive enantiomer in the starting material, while the more reactive enantiomer is converted into a product that can be chemically separated.

The application of this principle to the resolution of alcohols often involves enzymatic catalysts, particularly lipases. Lipases are widely utilized due to their commercial availability, broad substrate tolerance, and high enantioselectivity under mild reaction conditions. In the context of trans-2-(4-tert-Butylphenyl)cyclohexanol, a lipase would selectively acylate one enantiomer at a faster rate, leaving the other enantiomer unreacted. For 2-substituted cycloalkanols, it has been observed that trans isomers generally react more rapidly in lipase-catalyzed acylations than their cis counterparts. nih.gov

A common strategy involves the use of an acyl donor, such as vinyl acetate, and a lipase, like that from Pseudomonas cepacia (lipase PS) or Candida antarctica B (Novozym 435), in an organic solvent. nih.gov The enantioselectivity (E-value) of the resolution is a critical parameter, with high E-values (typically >100) indicating excellent separation efficiency. nih.gov

Asymmetric Synthetic Approaches to Enantiopure trans-2-(4-tert-Butylphenyl)cyclohexanol

While kinetic resolution provides a means to separate enantiomers from a racemic mixture, asymmetric synthesis aims to directly produce a single enantiomer. Several strategies can be envisioned for the enantioselective synthesis of trans-2-(4-tert-Butylphenyl)cyclohexanol.

One prominent approach is the asymmetric hydrogenation of the corresponding prochiral ketone, 4-tert-butylphenyl cyclohexanone (B45756). This transformation can be achieved using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral phosphine ligands. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Another potential route involves the stereoselective reduction of the aforementioned ketone using chiral reducing agents. Chiral boron-based reagents or enzymes such as ketoreductases could be employed to selectively produce one enantiomer of the alcohol.

Furthermore, the synthesis could be approached through the enantioselective opening of a suitable epoxide with a 4-tert-butylphenyl organometallic reagent. This method relies on a chiral catalyst to direct the nucleophilic attack to one of the two enantiotopic carbons of the epoxide, thereby establishing the desired stereochemistry.

Substrate Scope and Limitations in Asymmetric Transformations

The success of both kinetic resolution and asymmetric synthesis is highly dependent on the specific substrate and the chosen catalytic system. In enzymatic kinetic resolutions of 2-arylcyclohexanols, the nature of the aryl substituent and the substitution pattern on the cyclohexyl ring can significantly influence the reaction rate and enantioselectivity. Steric hindrance near the hydroxyl group can impede the enzyme's ability to bind the substrate effectively, leading to lower reaction rates or reduced selectivity.

For instance, studies on various 2-substituted cycloalkanols have shown that the size of the cycloalkane ring affects the rate of enantioselective acylation, with six-membered rings like cyclohexanol (B46403) derivatives often reacting slower than five-membered rings. nih.gov The "Kazlauskas rule" often correctly predicts the stereochemical preference of many lipases, where the (R)-enantiomer of a secondary alcohol is acylated faster. nih.gov

Methodologies for Determining Enantiomeric Purity (e.g., Chiral HPLC/GC)

The determination of the enantiomeric purity of the resolved or synthesized trans-2-(4-tert-Butylphenyl)cyclohexanol is essential to evaluate the effectiveness of the chosen method. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and reliable techniques for this purpose.

Chiral HPLC involves passing a solution of the analyte through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. Common CSPs for the separation of chiral alcohols include those based on polysaccharides (e.g., cellulose or amylose derivatives) and cyclodextrins. The choice of the mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation.

Chiral GC operates on a similar principle, where the enantiomers are separated in the gas phase as they pass through a capillary column coated with a chiral stationary phase. For volatile compounds like alcohols, GC can be a very effective method. Derivatization of the alcohol to a more volatile ester or ether may sometimes be necessary to improve the separation.

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a study on the kinetic resolution of trans-2-(4-tert-Butylphenyl)cyclohexanol.

| Entry | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) | E-value |

| 1 | Lipase PS | Vinyl Acetate | Diethyl Ether | 24 | 48 | >99 | 95 | >200 |

| 2 | Novozym 435 | Vinyl Acetate | Diisopropyl Ether | 48 | 50 | 98 | 98 | 150 |

| 3 | Lipase PS | Isopropenyl Acetate | Toluene | 24 | 45 | 97 | 92 | 180 |

This table is illustrative and does not represent actual experimental data.

Emerging Research Frontiers and Future Prospects for Trans 2 4 Tert Butylphenyl Cyclohexanol

Innovative Synthetic Strategies for Enhanced Stereocontrol

The primary challenge in synthesizing trans-2-(4-tert-Butylphenyl)cyclohexanol lies in achieving high diastereoselectivity, favoring the trans isomer over its cis counterpart. The precursor, 2-(4-tert-Butylphenyl)cyclohexanone, can be reduced via several methods, with the choice of reducing agent and catalyst being critical for stereochemical outcomes.

Catalytic Transfer Hydrogenation (CTH): This method is an alternative to using high-pressure gaseous hydrogen. nih.gov Studies on analogous systems, such as 4-tert-butylcyclohexanone (B146137), have shown that CTH using metal oxide catalysts like magnesium oxide (MgO) can achieve exceptionally high diastereoselectivity (>97%) for the trans alcohol. nih.gov This high selectivity is attributed to the preferential axial attack of the hydride on the ketone, leading to the thermodynamically stable equatorial (trans) alcohol.

Enzymatic Reductions: Biocatalysis offers a green and highly selective alternative. Enzymes such as alcohol dehydrogenases (ADHs) can reduce substituted cyclohexanones with remarkable stereoselectivity. For instance, horse liver alcohol dehydrogenase (HLADH) has been shown to predominantly produce trans-2-alkylcyclohexanols from the corresponding ketones. researchgate.netresearchgate.net While the trans isomer is heavily favored, minor amounts of the cis product can form. researchgate.net The selectivity can be fine-tuned by adjusting reaction conditions like pH and enzyme/substrate concentrations. researchgate.net

Hydride Reductions: Classical reduction methods using metal hydrides also show varied stereoselectivity. Small hydride reagents like lithium aluminum hydride (LiAlH₄) tend to favor axial attack, yielding the equatorial (trans) alcohol. acs.org Conversely, bulkier hydride reagents preferentially attack from the equatorial face, which would lead to the cis alcohol. The stereochemical outcome is a delicate balance of steric hindrance and electronic effects.

| Synthetic Method | Typical Reagent/Catalyst | Primary Stereochemical Outcome | Key Influencing Factors |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Metal Oxides (e.g., MgO) with a hydrogen donor (e.g., 2-propanol) | High selectivity for trans isomer | Catalyst surface structure, hydrogen donor |

| Enzymatic Reduction | Alcohol Dehydrogenases (e.g., HLADH) | Excellent selectivity for trans isomer | Enzyme active site geometry, pH, reaction time |

| Metal Hydride Reduction | LiAlH₄ (small hydride) | Predominantly trans isomer (axial attack) | Steric bulk of the hydride reagent |

| Metal Hydride Reduction | Bulky borohydrides | Predominantly cis isomer (equatorial attack) | Steric bulk of the hydride reagent |

Integration of Advanced Analytical Techniques for Real-Time Monitoring

The evolution of Process Analytical Technology (PAT) has provided powerful tools for monitoring chemical reactions in real-time, offering deeper process understanding and control. americanpharmaceuticalreview.comrsc.org For the synthesis of trans-2-(4-tert-Butylphenyl)cyclohexanol, these techniques are invaluable for tracking reaction progress, identifying intermediates, and optimizing conditions to maximize stereoselectivity. americanpharmaceuticalreview.com

In-situ Spectroscopy:

Raman and Infrared (IR) Spectroscopy: These non-destructive techniques are well-suited for in-situ monitoring. americanpharmaceuticalreview.comnih.gov By inserting a probe directly into the reaction vessel, chemists can track the disappearance of the characteristic carbonyl (C=O) stretch of the starting ketone and the appearance of the hydroxyl (O-H) stretch of the alcohol product. americanpharmaceuticalreview.com This allows for precise determination of reaction endpoints and kinetics without the need for offline sampling. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for the continuous monitoring of reaction mixtures as they are pumped through the spectrometer. researchgate.net This provides detailed structural information in real-time, making it possible to quantify the ratio of trans and cis isomers as the reaction progresses and to identify any transient intermediates. researchgate.netresearchgate.net

These PAT tools enable the rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading, ensuring high yield and diastereomeric purity. rsc.org

| Analytical Technique | Type | Information Provided | Application in Synthesis |

|---|---|---|---|

| Raman Spectroscopy | In-situ | Vibrational modes (e.g., C=O, O-H), molecular fingerprinting | Monitoring reactant consumption and product formation; endpoint determination |

| Infrared (IR) Spectroscopy | In-situ | Functional group analysis (e.g., C=O, O-H) | Tracking reaction kinetics and conversion rates |

| Nuclear Magnetic Resonance (NMR) | In-situ / Flow | Detailed structural information, quantification of isomers | Real-time determination of trans:cis ratio; mechanistic investigation |

Multiscale Computational Modeling for Predicting Chemical Behavior

Computational chemistry provides profound insights into the conformational preferences and reaction pathways that govern the synthesis and properties of trans-2-(4-tert-Butylphenyl)cyclohexanol.

Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can calculate the relative energies of different conformations, such as the chair and twist-boat forms of the cyclohexane (B81311) ring. acs.orgcwu.edu For this molecule, the bulky 4-tert-butylphenyl group strongly prefers an equatorial position to minimize steric strain (1,3-diaxial interactions), effectively locking the ring in a specific chair conformation. spcmc.ac.in This computational analysis confirms the ground-state geometry and helps rationalize its reactivity. sapub.org

Predicting Stereochemical Outcomes: Computational models can be used to map the potential energy surface of the reduction of the precursor ketone. nih.gov By calculating the activation energies for both axial and equatorial hydride attack, chemists can predict which pathway is more favorable under specific conditions, and therefore, which stereoisomer (trans or cis) will be the major product. acs.orgresearchgate.net These predictions are crucial for the rational design of new, highly selective synthetic methods. peerj.com

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Conformational Analysis | Relative energies of stereoisomers and conformers, geometric parameters |

| Transition State Theory | Reaction Pathway Analysis | Activation energies for different reaction pathways (e.g., axial vs. equatorial attack) |

| Molecular Dynamics (MD) | Dynamic Behavior Simulation | Conformational flexibility over time, solvent effects |

Exploration of its Role in Mechanistic Organic Chemistry

The conformationally locked structure of trans-2-(4-tert-Butylphenyl)cyclohexanol makes it an ideal substrate for studying fundamental concepts in organic chemistry, particularly stereoelectronic effects. spcmc.ac.in

Stereoelectronic Effects: These effects describe how the spatial arrangement of orbitals influences the reactivity and stability of a molecule. spcmc.ac.inresearchgate.net In this compound, the orientation of the hydroxyl group (equatorial in the trans isomer) is fixed. This allows for unambiguous studies of how its orientation affects the rates of reactions such as oxidation or esterification, compared to its axially-disposed cis counterpart. spcmc.ac.in For example, the rate of saponification in related 4-tert-butylcyclohexyl systems is significantly faster for the equatorial isomer than the axial one, a difference that can be attributed to stereoelectronic factors. spcmc.ac.in

Kinetic Resolution Studies: This molecule and its derivatives can be used in kinetic resolution experiments, where a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic mixture. researchgate.netmdpi.com Because the conformation is well-defined, it provides a clear model system to understand the factors that control enantioselectivity in such reactions.

By using this compound as a mechanistic probe, chemists can gain a deeper understanding of how molecular shape and orbital alignment control chemical reactivity, knowledge that is essential for designing new reactions and catalysts. researchgate.net

| Mechanistic Concept | Role of trans-2-(4-tert-Butylphenyl)cyclohexanol | Information Gained |

|---|---|---|

| Stereoelectronic Effects | Acts as a conformationally rigid model with a fixed equatorial -OH group. | Isolates the effect of substituent orientation on reaction rates (e.g., oxidation, esterification). |

| Steric Effects | The bulky substituent provides a sterically defined environment around the reaction center. | Helps differentiate steric hindrance from electronic effects in controlling reaction outcomes. |

| Kinetic Resolution | Serves as a racemic substrate with a well-defined structure. | Aids in the development and understanding of new enantioselective catalysts and reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.